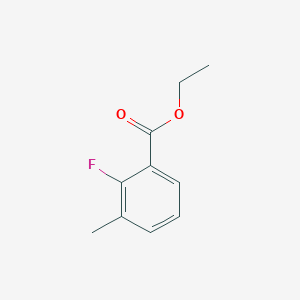

Ethyl 2-fluoro-3-methylbenzoate

Vue d'ensemble

Description

Ethyl 2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro (-F) and a methyl (-CH3) group attached to it, and an ester functional group (-COOC2H5) attached to the benzene ring .Applications De Recherche Scientifique

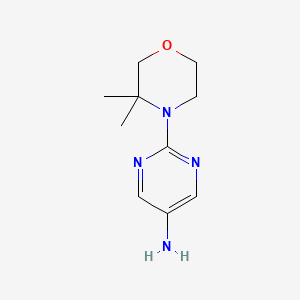

Antimicrobial and Antituberculosis Activity

A study explored the antimicrobial activity of hydrazones derived from fluorobenzene derivatives, highlighting the potential of such compounds in developing new antimycobacterial agents. The research synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives and evaluated their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory activity. This indicates the role of fluorinated compounds in medicinal chemistry, especially in combating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009)[https://consensus.app/papers/antituberculosis-activity-hydrazones-derived-koçyiğitkaymakçıoğlu/79b5e6a1bd525be1a77a33fbbfd0c0ca/?utm_source=chatgpt].

Environmental Studies: Photodegradation of Contaminants

In environmental research, the photodegradation of parabens, which are common preservatives in various products, was studied to understand the degradation process of these contaminants in water. This research provides insights into the removal and breakdown of hazardous water contaminants using advanced oxidation processes, demonstrating the environmental fate of synthetic organic compounds (Gmurek et al., 2015)[https://consensus.app/papers/photodegradation-mixture-parabens-kinetic-byproducts-gmurek/f625bd3819b057e19c0db9a891b1c18d/?utm_source=chatgpt].

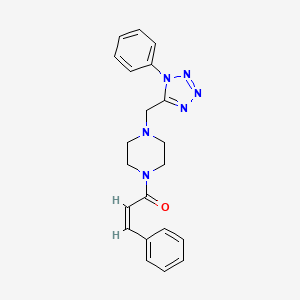

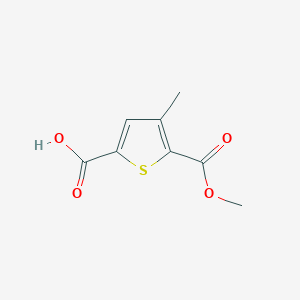

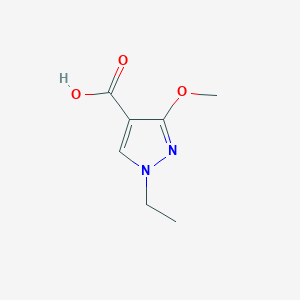

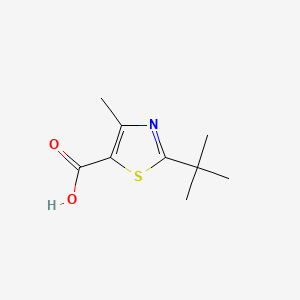

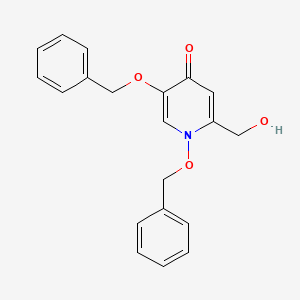

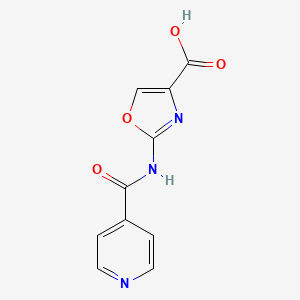

Organic Synthesis: Creation of Heterocycles

Research on the synthesis of diverse trifluoromethyl heterocycles from a single precursor highlights the importance of ethyl 2-fluoro-3-methylbenzoate derivatives in organic synthesis. By using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines were synthesized. This showcases the compound's utility in creating complex organic structures, potentially useful in drug development and material sciences (Honey et al., 2012)[https://consensus.app/papers/diverse-trifluoromethyl-heterocycles-precursor-honey/a38d89f7a05a58f3bd67735e210373e2/?utm_source=chatgpt].

Drug Development and Biochemical Research

Fluorinated benzothiazole analogs have been studied for their potent and selective antitumor properties. One study focused on the synthesis of fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles, which showed significant cytotoxicity in vitro. These compounds are particularly interesting for pharmaceutical development due to their selective action against tumor cells, showcasing the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001)[https://consensus.app/papers/antitumor-benzothiazoles-synthesis-vitro-properties-hutchinson/2b85f88cd5bd576db9e175f85bf4eec8/?utm_source=chatgpt].

Mécanisme D'action

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway . This involves the formation of a carbocation intermediate, which is stabilized by resonance.

Biochemical Pathways

It’s known that compounds with similar structures, such as 3-trifluoromethyl (tfm)-benzoate, are metabolized by certain bacteria via the methyl-benzoate pathway . This pathway involves the conversion of TFM-substituted analogues of the metabolites of the methylbenzoate pathway at drastically reduced rates .

Pharmacokinetics

It’s known that similar compounds, such as benzofuran derivatives, have strong biological activities and potential applications in many aspects .

Result of Action

It’s known that similar compounds, such as benzofuran derivatives, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Propriétés

IUPAC Name |

ethyl 2-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYRVQPSKLRXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

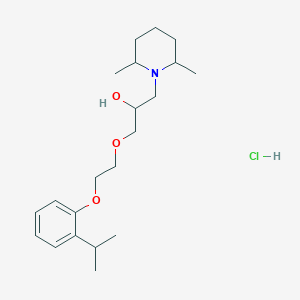

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)

![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)

![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2827435.png)